![molecular formula C17H18N2O3S B2647483 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 921915-54-0](/img/structure/B2647483.png)
4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
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Overview
Description
4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is an organic compound belonging to the class of aminobenzenesulfonamides. These compounds are characterized by the presence of a benzenesulfonamide moiety with an amine group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Applications
Sulfonamides are recognized for their bacteriostatic properties, primarily through the inhibition of bacterial folic acid synthesis. The specific compound has been evaluated for its antimicrobial efficacy against various pathogens.
Case Studies
-
Synthesis and Evaluation :
- A study synthesized a series of sulfonamide derivatives, including 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and tested them against several bacterial strains. Results indicated significant antimicrobial activity, particularly against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like Gentamicin and Ampicillin .
- Mechanism of Action :
Anti-inflammatory Applications
Recent research has also highlighted the potential of this compound in the field of inflammation.
Case Studies
- BRD4 Inhibition :
- Comparative Studies :
Summary of Findings
Mechanism of Action
The mechanism of action of 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminobenzenesulfonamides and quinoline derivatives, such as:
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-hydroxy-2-quinolones
- 4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino-N-(1,3-benzodioxol-5-yl)benzenesulfonamide
Uniqueness
4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on available literature.
Chemical Structure and Properties
The compound’s structure can be outlined as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 304.36 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including our compound of interest. For instance:
- In vitro Studies : Compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines. A related benzene sulfonamide demonstrated an IC50 value of 0.58 μM against pancreatic cancer cells (UM16), indicating significant potency in inhibiting cell proliferation .
Compound | Cell Line | IC50 (μM) |
---|---|---|
4-methyl-N-(1-methyl-2-oxo...) | UM16 (Pancreatic) | 0.58 |
Related Compound | MIA PaCa-2 | 0.1185 |
The mechanisms through which these compounds exert their effects can include:
- Inhibition of Mitochondrial Function : Similar compounds have been shown to deplete ATP production by targeting mitochondrial respiration pathways .
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at the G2/M phase and activate apoptosis pathways in cancer cells .
Case Studies
A study published in Molecular Cancer Therapeutics explored the effects of various sulfonamides on different cancer types. The results indicated that the presence of specific functional groups significantly enhanced activity against breast (MCF-7) and lung (A549) cancer cells. The study noted that modifications to the benzene ring often led to improved potency and selectivity .
Table of Selected Case Studies
Properties
IUPAC Name |
4-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-3-7-15(8-4-12)23(21,22)18-14-6-9-16-13(11-14)5-10-17(20)19(16)2/h3-4,6-9,11,18H,5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEFILBLBGRPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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